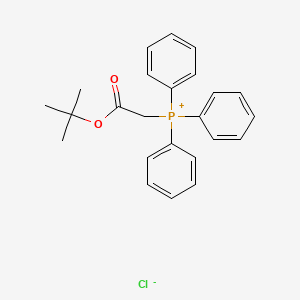

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

Description

The exact mass of the compound (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.ClH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEGQXPODNSKMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583436 | |

| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35000-37-4 | |

| Record name | Phosphonium, [2-(1,1-dimethylethoxy)-2-oxoethyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35000-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035000374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(tert-butoxy)-2-oxoethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride: Synthesis, Properties, and Applications in Modern Organic Chemistry

Foreword: Unveiling a Workhorse of the Wittig Reaction

In the vast arsenal of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective formation of carbon-carbon double bonds. Central to this transformation are the phosphonium ylides, reagents that have empowered chemists to construct complex molecular architectures with precision. Among these, (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride has emerged as a particularly valuable and versatile reagent. Its unique structural features, combining the steric bulk of the tert-butyl group with the electron-withdrawing nature of the ester, offer a nuanced reactivity profile that is highly sought after in the synthesis of fine chemicals, natural products, and perhaps most significantly, in the intricate pathways of modern drug development.

This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its diverse applications. We will delve into the causal factors that govern its preparation, explore its key physicochemical and spectroscopic properties for unambiguous identification, and illuminate its role as a strategic tool in the hands of researchers and drug development professionals. The insights presented herein are a synthesis of established chemical principles and field-proven experience, designed to equip the reader with a comprehensive understanding and practical command of this important synthetic building block.

I. Synthesis of this compound: A Matter of Nucleophilic Attack

The preparation of this compound is a classic example of a nucleophilic substitution reaction, specifically the quaternization of a phosphine.[1] The fundamental principle involves the attack of the nucleophilic phosphorus atom of triphenylphosphine on the electrophilic carbon of an alkyl halide.

The logical workflow for the synthesis is as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust and validated method for the laboratory-scale synthesis of this compound. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical as it effectively solvates the resulting phosphonium salt, thereby driving the reaction to completion.[2]

Materials and Equipment:

-

Triphenylphosphine (C₁₈H₁₅P)

-

tert-Butyl chloroacetate (C₆H₁₁ClO₂)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in anhydrous DMF.

-

Reagent Addition: To the stirred solution, add tert-butyl chloroacetate (1.05 equivalents) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the triphenylphosphine.

-

Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will likely precipitate out of the solution. To ensure complete precipitation, slowly add anhydrous diethyl ether to the reaction mixture with stirring until a significant amount of white solid is formed.

-

Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid generously with anhydrous diethyl ether to remove any unreacted starting materials and residual DMF.

-

Drying: Dry the purified this compound under vacuum at a moderately elevated temperature (e.g., 60-70 °C) to remove all traces of solvent.

Causality and Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of triphenylphosphine to triphenylphosphine oxide, a common and often difficult-to-remove impurity.

-

Anhydrous Conditions: The presence of water can lead to the hydrolysis of tert-butyl chloroacetate and can also interfere with the desired reaction.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the Sɴ2 reaction to proceed at a reasonable rate.

-

Use of Diethyl Ether for Precipitation: this compound, being a salt, is generally insoluble in nonpolar organic solvents like diethyl ether. This property is exploited for its efficient isolation from the reaction mixture.

II. Physicochemical and Spectroscopic Properties

Accurate characterization of the synthesized compound is paramount for its effective use in subsequent reactions. The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₂₄H₂₆ClO₂P |

| Molecular Weight | 412.89 g/mol [3] |

| Appearance | White to off-white solid[1] |

| Melting Point | 191-193 °C[4] |

| CAS Number | 35000-37-4[5] |

| Solubility | Soluble in polar organic solvents such as chloroform, dichloromethane, acetone, ethanol, and methanol. Insoluble in nonpolar solvents like diethyl ether and petroleum ether.[6][7] |

| Spectroscopic Data | ¹H NMR (CDCl₃): Expected signals around δ 7.6-7.9 (m, 15H, Ar-H), δ 4.0-4.5 (d, 2H, P-CH₂), and δ 1.4-1.6 (s, 9H, t-Bu). The coupling of the methylene protons to the phosphorus atom (²JP-H) is a characteristic feature. ¹³C NMR (CDCl₃): Expected signals for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon adjacent to the phosphorus, and the carbons of the tert-butyl group. FTIR (KBr): Characteristic peaks for C=O stretching of the ester (around 1730 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and P-C vibrations. |

III. Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor to a stabilized phosphonium ylide, a key reagent in the Wittig reaction.[5]

The Wittig Reaction: A Controlled Olefination

The Wittig reaction facilitates the conversion of aldehydes and ketones into alkenes.[2] The process begins with the deprotonation of the phosphonium salt using a suitable base to generate the corresponding ylide. The ylide derived from this compound is considered a "stabilized" ylide due to the electron-withdrawing effect of the adjacent tert-butoxycarbonyl group. This stabilization influences the stereochemical outcome of the reaction, generally favoring the formation of the (E)-alkene.

The mechanistic pathway of the Wittig reaction is outlined below:

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Applications in Drug Development and Natural Product Synthesis

The ability to introduce an α,β-unsaturated ester moiety with control over stereochemistry makes this compound a valuable tool in the synthesis of complex molecules with biological activity.

-

Synthesis of Bioactive Heterocycles: This reagent has been employed in the stereoselective preparation of (arylamino)quinazoline derivatives that act as inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase (HDAC), both of which are important targets in cancer therapy.

-

Natural Product Synthesis: The Wittig reaction using stabilized ylides is a frequently utilized strategy in the total synthesis of natural products, where the precise installation of double bonds is often a critical challenge. For instance, the synthesis of various macrolides, polyketides, and other complex natural products often relies on Wittig-type olefination reactions to construct key structural fragments.[8][9]

IV. Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the solid, a dust mask is recommended to avoid inhalation.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

V. Conclusion: A Reagent of Strategic Importance

This compound is more than just a simple phosphonium salt; it is a reagent that offers a high degree of control and predictability in one of modern chemistry's most powerful bond-forming reactions. Its straightforward synthesis, well-defined properties, and the nuanced reactivity of its corresponding ylide have cemented its place in the synthetic chemist's toolbox. For researchers and professionals in drug development, a thorough understanding of this reagent opens doors to the efficient and stereoselective synthesis of novel molecular entities with the potential to address significant therapeutic challenges. As the quest for ever more complex and potent pharmaceuticals continues, the strategic application of reagents like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

Sources

- 1. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. International Laboratory USA [intlab.org]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 8. Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is a crucial reagent in organic synthesis, primarily utilized in Wittig reactions to form α,β-unsaturated esters. Its reactivity and efficacy are intrinsically linked to its molecular structure. A comprehensive understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and mechanistic studies.

This guide provides a detailed analysis of the spectral data of this compound. Due to the limited availability of published spectra for the chloride salt itself, this guide will first present a thorough examination of the spectral data for its closely related and commercially available ylide, tert-butyl 2-(triphenylphosphoranylidene)acetate. Following this, a detailed, reasoned projection of the expected spectral characteristics of the target phosphonium chloride will be provided, highlighting the key differences arising from the protonation state of the carbon alpha to the phosphorus atom. This approach offers a robust framework for interpreting the spectral data of this important synthetic tool.

Molecular Structures

A clear understanding of the structures of both the phosphonium salt and its corresponding ylide is fundamental to interpreting their spectral differences.

Caption: Molecular structures of the phosphonium salt and its corresponding ylide.

Part 1: Spectral Analysis of tert-butyl 2-(triphenylphosphoranylidene)acetate (Ylide)

The ylide form is a neutral species with a resonance structure that places a negative charge on the carbon and a positive charge on the phosphorus atom, resulting in a P=C double bond character. This electronic configuration is key to interpreting its spectra.

¹H NMR Spectroscopy

Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-(triphenylphosphoranylidene)acetate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.8 | m | 15H | Phenyl protons (P(C₆H ₅)₃) |

| ~2.9-3.2 | d | 1H | Methine proton (H C=P) |

| ~1.4 | s | 9H | tert-Butyl protons (-C(CH ₃)₃) |

Interpretation and Causality:

-

Phenyl Region (7.4-7.8 ppm): The fifteen protons of the three phenyl groups appear as a complex multiplet in the aromatic region. The electron-withdrawing nature of the phosphonium group deshields these protons.

-

Methine Proton (2.9-3.2 ppm): This proton is on the carbon double-bonded to phosphorus. Its chemical shift is significantly upfield compared to a typical vinyl proton due to the electron-donating character of the ylide. The signal will appear as a doublet due to coupling with the ³¹P nucleus (²J(P,H) coupling). The magnitude of this coupling constant provides information about the P-C bond.

-

tert-Butyl Protons (1.4 ppm): The nine equivalent protons of the tert-butyl group appear as a sharp singlet, characteristic of this group.

¹³C NMR Spectroscopy

Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.

-

Referencing: Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Multiplicity (coupled) | Assignment |

| ~168-172 | d | Carbonyl carbon (C =O) |

| ~131-134 | d | Phenyl carbons attached to P (C -P) |

| ~128-132 | s | ortho, meta, and para Phenyl carbons |

| ~78-80 | s | Quaternary tert-butyl carbon (-C (CH₃)₃) |

| ~30-35 | d | Methine carbon (C =P) |

| ~28-29 | s | tert-Butyl methyl carbons (-C(C H₃)₃) |

Interpretation and Causality:

-

Carbonyl Carbon (168-172 ppm): This downfield shift is characteristic of an ester carbonyl group. It will appear as a doublet in a proton-coupled spectrum due to coupling with the phosphorus atom.

-

Phenyl Carbons (128-134 ppm): The carbons of the phenyl rings will appear in the aromatic region. The carbon directly attached to the phosphorus will show a characteristic doublet in a proton-coupled spectrum due to ¹J(P,C) coupling.

-

Methine Carbon (30-35 ppm): This carbon is significantly shielded due to the carbanionic character of the ylide. It will exhibit a large one-bond coupling constant with the phosphorus nucleus (¹J(P,C)).

-

tert-Butyl Carbons: The quaternary carbon appears around 78-80 ppm, and the methyl carbons appear around 28-29 ppm.

FTIR Spectroscopy

Protocol for FTIR Data Acquisition:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3080 | m | C-H stretching (aromatic) |

| ~2970-2980 | m | C-H stretching (aliphatic, tert-butyl) |

| ~1610-1630 | s | C=O stretching (ester, lowered frequency) |

| ~1435 | s | P-Ph stretching |

| ~1100-1150 | s | C-O stretching (ester) |

| ~850-900 | s | P=C stretching |

Interpretation and Causality:

-

C=O Stretch (1610-1630 cm⁻¹): The most significant peak is the carbonyl stretch. In the ylide, this frequency is considerably lower than a typical ester C=O stretch (1735-1750 cm⁻¹) due to the delocalization of the negative charge from the adjacent carbon into the carbonyl group, which weakens the C=O double bond. This is a key indicator of the ylide structure.

-

P=C Stretch (850-900 cm⁻¹): The stretching vibration of the phosphorus-carbon double bond is a characteristic feature of phosphorus ylides.

Mass Spectrometry

Protocol for Mass Spectrometry Data Acquisition:

-

Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI.

-

Acquisition Mode: Positive ion mode.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 377.167 | [M+H]⁺ |

| 399.149 | [M+Na]⁺ |

Interpretation and Causality:

The mass spectrum will show the protonated molecule [M+H]⁺ as the base peak. The exact mass can be used to confirm the elemental composition of the molecule.

Part 2: Projected Spectral Analysis of this compound

The phosphonium salt is formed by the protonation of the ylide's α-carbon. This structural change leads to predictable shifts in the spectral data.

¹H NMR Spectroscopy

Key Differences from the Ylide:

-

Methylene Protons: The most significant change will be the signal for the protons on the carbon adjacent to the phosphorus. This will now be a methylene group (-CH₂-). Due to the positive charge on the phosphorus, these protons will be significantly deshielded and will appear further downfield, likely in the range of 5.0-5.5 ppm . They will still appear as a doublet due to coupling with the ³¹P nucleus (²J(P,H)).

-

Phenyl Protons: The phenyl protons may experience a slight downfield shift due to the increased positive charge on the phosphorus atom.

Projected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6-8.0 | m | 15H | Phenyl protons (P(C₆H ₅)₃) |

| ~5.0-5.5 | d | 2H | Methylene protons (H ₂C-P⁺) |

| ~1.4 | s | 9H | tert-Butyl protons (-C(CH ₃)₃) |

¹³C NMR Spectroscopy

Key Differences from the Ylide:

-

Methylene Carbon: The carbon adjacent to the phosphorus will be significantly deshielded due to the direct attachment to the positively charged phosphorus atom. Its chemical shift is expected to be in the range of 60-65 ppm . It will still show a large one-bond coupling to phosphorus (¹J(P,C)).

-

Carbonyl Carbon: The carbonyl carbon will shift downfield to a more typical ester carbonyl region of ~170-175 ppm as the resonance delocalization from the ylide is no longer present.

Projected ¹³C NMR Data:

| Chemical Shift (ppm) | Multiplicity (coupled) | Assignment |

| ~170-175 | d | Carbonyl carbon (C =O) |

| ~132-135 | d | Phenyl carbons attached to P (C -P) |

| ~129-133 | s | ortho, meta, and para Phenyl carbons |

| ~80-82 | s | Quaternary tert-butyl carbon (-C (CH₃)₃) |

| ~60-65 | d | Methylene carbon (C H₂-P⁺) |

| ~28-29 | s | tert-Butyl methyl carbons (-C(C H₃)₃) |

FTIR Spectroscopy

Key Differences from the Ylide:

-

C=O Stretch: The carbonyl stretching frequency will shift to a higher wavenumber, characteristic of a standard ester, around 1735-1750 cm⁻¹ . This is a direct consequence of the absence of electron delocalization from the adjacent carbon.

-

P=C Stretch: The P=C stretching vibration will be absent.

Projected FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3080 | m | C-H stretching (aromatic) |

| ~2970-2980 | m | C-H stretching (aliphatic, tert-butyl) |

| ~1735-1750 | s | C=O stretching (ester) |

| ~1435 | s | P-Ph stretching |

| ~1100-1150 | s | C-O stretching (ester) |

Mass Spectrometry

Key Differences from the Ylide:

The mass spectrum will be dominated by the cation. The chloride anion will not be observed in positive ion mode.

Projected Mass Spectrometry Data:

| m/z | Assignment |

| 377.167 | [(tert-Butoxycarbonylmethyl)triphenylphosphonium]⁺ (Cation) |

The expected mass of the cation is the same as the protonated ylide, which is consistent with the phosphonium salt being the conjugate acid of the ylide.

Synthesis and Interconversion Workflow

The phosphonium salt is typically synthesized by the reaction of triphenylphosphine with tert-butyl chloroacetate. The ylide is then generated in situ by deprotonation with a suitable base.

Caption: Synthetic workflow from starting materials to the Wittig product.

Conclusion

The spectral characterization of this compound is best understood through a comparative analysis with its corresponding ylide. The key spectral differences, particularly in the ¹H and ¹³C NMR chemical shifts of the α-carbon and its attached protons, and the C=O stretching frequency in the FTIR spectrum, provide definitive evidence for the structure and purity of both the phosphonium salt and the ylide. This guide provides researchers with the necessary framework to confidently identify and utilize these important reagents in their synthetic endeavors.

References

-

PubChem. tert-Butyl (triphenylphosphoranylidene)acetate. National Center for Biotechnology Information. [Link]

- Yamataka, H., Nagareda, K., Takai, Y., Sawada, M., & Hanafusa, T. (1989). Studies on Bond Character in Phosphorus Ylides by Combustion Heat and X-Ray Photoelectron Spectroscopy. Journal of Organic Chemistry, 54(17), 4706-4710.

An In-depth Technical Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride: Synthesis, Properties, and Applications in Modern Organic Chemistry

This guide provides a comprehensive technical overview of (tert-butoxycarbonylmethyl)triphenylphosphonium chloride, a pivotal reagent in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, and key applications, with a focus on the mechanistic underpinnings and practical experimental protocols that ensure reproducible and high-yielding outcomes.

Core Molecular and Physical Properties

This compound is a quaternary phosphonium salt extensively used as a precursor to a stabilized ylide for the Wittig reaction. Its chemical and physical characteristics are foundational to its application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₆ClO₂P | [1] |

| Linear Formula | [(CH₃)₃COCOCH₂P(C₆H₅)₃]Cl | [2] |

| Molecular Weight | 412.89 g/mol | [1][2] |

| CAS Number | 35000-37-4 | [1][2] |

| Appearance | White solid powder | [3] |

| Melting Point | ~190-193 °C | [3][4] |

| Density | 1.165 g/cm³ | [4][5] |

| Boiling Point | 237.3 °C at 760 mmHg | [4][5] |

| Flash Point | 97.3 °C | [5] |

Synthesis of this compound

The synthesis of this phosphonium salt is a straightforward nucleophilic substitution reaction (Sₙ2), where the nucleophilic triphenylphosphine attacks the electrophilic carbon of tert-butyl chloroacetate. The high nucleophilicity of the phosphorus atom in triphenylphosphine and the presence of a good leaving group (chloride) on the α-carbon of the ester facilitate this reaction.

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1 equivalent) and a suitable solvent such as toluene or acetonitrile.

-

Addition of Reagent: While stirring, add tert-butyl chloroacetate (1-1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (the temperature will depend on the solvent chosen) and maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will precipitate out of the non-polar solvent.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified white solid under vacuum to obtain this compound.

The Wittig Reaction: Application and Mechanism

This compound is primarily used to generate a stabilized phosphorus ylide, which is a key intermediate in the Wittig reaction for the synthesis of α,β-unsaturated esters.

Ylide Formation and the Wittig Reaction Mechanism

The hydrogen on the carbon adjacent to the phosphorus atom in the phosphonium salt is acidic and can be deprotonated by a base to form the corresponding ylide. Due to the presence of the adjacent tert-butoxycarbonyl group, this ylide is stabilized by resonance, which influences its reactivity and the stereochemical outcome of the Wittig reaction. Stabilized ylides are generally less reactive than non-stabilized ylides and typically lead to the formation of (E)-alkenes.

The reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The thermodynamic stability of the intermediates in the presence of a stabilized ylide favors the formation of the (E)-alkene.[6][7]

Caption: The Wittig reaction mechanism using a stabilized ylide.

Representative Protocol: Synthesis of an α,β-Unsaturated Ester

-

Ylide Generation: In a dry, inert atmosphere, suspend this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM). Add a base (e.g., sodium hydride, potassium carbonate; 1-1.2 equivalents) and stir the mixture at room temperature until the ylide is formed (often indicated by a color change).

-

Reaction with Carbonyl: Cool the ylide solution to 0 °C and add the aldehyde or ketone (1 equivalent) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the α,β-unsaturated ester.

Application in the Synthesis of Bioactive Molecules

A significant application of this compound is in the synthesis of quinazoline derivatives.[2] These compounds are of great interest in medicinal chemistry due to their potential as inhibitors of epidermal growth factor receptor (EGFR) and histone deacetylase (HDAC), which are important targets in cancer therapy. The Wittig reaction using this phosphonium salt allows for the stereoselective introduction of an acrylamide moiety, which is a common pharmacophore in irreversible inhibitors.[2][8]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271: Use only outdoors or in a well-ventilated area. | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a well-ventilated, dry place. Keep the container tightly closed.[3]

References

-

Thermo Fisher Scientific. Safety Data Sheet: this compound. [Link]

-

Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

-

ResearchGate. Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

-

The Royal Society of Chemistry. Supplementary Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

-

PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]

-

YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]

- Google Patents. Preparation of chloromethyl triphenyl phosphonium chloride.

-

Organic Chemistry Portal. Quinazoline synthesis. [Link]

-

AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

- Google P

-

The Royal Society of Chemistry. Supporting Information: Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. [Link]

-

The Royal Society of Chemistry. Supporting Information: Metal-free hydroxyl functionalized quaternary phosphine type hyper-crosslinked polymer for cycloaddition of CO2 and epoxide. [Link]

-

Creative-Chemistry. Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. [https://www.creative-chemistry.org.uk/ влечение/benzyltriphenylphosphine-chloride-for-the-synthesis-of-1-2-diphenylethylene.html]([Link] влечение/benzyltriphenylphosphine-chloride-for-the-synthesis-of-1-2-diphenylethylene.html)

-

RSC Publishing. The modern interpretation of the Wittig reaction mechanism. [Link]

-

Wikipedia. Wittig reaction. [Link]

Sources

- 1. www3.nd.edu [www3.nd.edu]

- 2. (叔丁氧基羰基甲基)氯化三苯基磷 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | CAS: 35000-37-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. echemi.com [echemi.com]

- 6. adichemistry.com [adichemistry.com]

- 7. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride (CAS Number: 35000-37-4), a key reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide delves into the structural and physicochemical characteristics of the phosphonium salt, offering field-proven insights and detailed methodologies for its characterization. Where direct experimental data for the chloride salt is limited, this guide draws upon data from its closely related analogue, the bromide salt, and its deprotonated ylide form, tert-butyl 2-(triphenylphosphoranylidene)acetate, to provide a holistic understanding of its properties.

Introduction: The Pivotal Role in Modern Organic Synthesis

This compound is a quaternary phosphonium salt that serves as a crucial precursor to a stabilized Wittig reagent. Its importance in synthetic organic chemistry, particularly in the formation of carbon-carbon double bonds, cannot be overstated. The tert-butoxycarbonyl group provides steric and electronic stabilization to the corresponding ylide, influencing its reactivity and selectivity in the Wittig reaction. A thorough understanding of the physical properties of this salt is paramount for its effective handling, storage, and application in complex synthetic pathways, including those in medicinal chemistry and materials science.

This guide is structured to provide not just a list of properties, but a deeper insight into the causality behind these characteristics and the experimental choices made in their determination.

Core Physicochemical Properties

A summary of the key physical properties of this compound is presented below. These values are critical for its practical application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 35000-37-4 | |

| Molecular Formula | C₂₄H₂₆ClO₂P | |

| Molecular Weight | 412.89 g/mol | |

| Appearance | White to off-white or pale yellow solid/powder | |

| Melting Point | 191-193 °C | |

| Solubility | Soluble in chloroform, dichloromethane, acetone, ethanol, methanol; sparingly soluble in water; insoluble in diethyl ether and petroleum ether.[1][2] | |

| Density | ~1.165 g/cm³ |

Structural Elucidation and Spectroscopic Analysis

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this phosphonium salt, ¹H, ¹³C, and ³¹P NMR are particularly informative.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene group adjacent to the phosphorus atom (a doublet due to coupling with ³¹P, likely in the region of 5.0-6.0 ppm), and the phenyl groups (multiplets in the aromatic region, typically between 7.5 and 8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon (which will appear as a doublet due to P-C coupling), and the carbons of the three phenyl rings.

-

³¹P NMR: Phosphorus-31 NMR is a key technique for characterizing phosphonium salts. A single resonance is expected, and its chemical shift provides information about the electronic environment of the phosphorus atom. For triphenylphosphonium salts, this signal typically appears in the range of +20 to +30 ppm relative to an external standard of 85% H₃PO₄.

3.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following key absorption bands:

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the carbonyl group of the tert-butyl ester.

-

P-Ph Stretch: Characteristic absorptions for the triphenylphosphine moiety, including P-C stretching and aromatic C-H bending vibrations.

-

C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments. For this ionic compound, electrospray ionization (ESI) would be the most suitable technique. The positive ion mode ESI-MS would show a prominent peak for the cation, [ (CH₃)₃COCOCH₂P(C₆H₅)₃ ]⁺, at m/z 377.16.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the determination of key physical properties. These protocols are designed to be self-validating and are based on established laboratory practices.

4.1. Melting Point Determination

Principle: The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the tube.

-

Compacting the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

The melting range is reported as T₁ - T₂.[3]

-

4.2. Solubility Assessment

Principle: The solubility of a substance in various solvents provides insights into its polarity and potential applications in different reaction media.[1]

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or droppers

-

A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, diethyl ether, hexanes).

Procedure:

-

Sample Preparation: Add a small, accurately weighed amount of the phosphonium salt (e.g., 10 mg) to a series of test tubes.

-

Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

-

Dissolution: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Sparingly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Reporting: Report the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).

Caption: Workflow for qualitative solubility assessment.

The Relationship with the Corresponding Ylide

This compound is the precursor to the stabilized ylide, tert-butyl 2-(triphenylphosphoranylidene)acetate (CAS: 35000-38-5). This transformation is typically achieved by treatment with a base.

Caption: Reversible formation of the ylide from the phosphonium salt.

The physical properties of the ylide differ significantly from the salt due to the change in charge and structure. The ylide is a neutral, often crystalline solid with a lower melting point (typically 152-155 °C) and different solubility characteristics.[4]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a well-ventilated area or under a fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong bases and oxidizing agents.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. By synthesizing available data and providing standardized experimental protocols, this document serves as a valuable resource for scientists and researchers. A comprehensive understanding of these properties is essential for the safe and effective use of this important reagent in the advancement of chemical synthesis and drug discovery.

References

-

University of Calgary. Melting point determination.[Link]

-

MDPI. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs.[Link]

-

Chemistry LibreTexts. Step-by-Step Procedures for Melting Point Determination.[Link]

-

Walsh Medical Media. Neoteric FT-IR Investigation on the Functional Groups of Phosphonium-Based Deep Eutectic Solvents.[Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines.[Link]

-

PubMed. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs.[Link]

-

PMC - NIH. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization.[Link]

Sources

- 1. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl(triphenylphosphoranylidene)acetate | 35000-38-5 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (tert-Butoxycarbonylmethylene)triphenylphosphorane 98 35000-38-5 [sigmaaldrich.com]

A Technical Guide to the Safe Handling and Storage of (tert-Butoxycarbonylmethyl)triphenylphosphonium Chloride

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the proper handling, storage, and application of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride. As a crucial reagent in modern organic synthesis, particularly in the Wittig reaction for alkene formation, understanding its properties is paramount for ensuring experimental success, reagent integrity, and personnel safety.

Compound Profile & Physicochemical Properties

This compound is a phosphonium salt that serves as a stable precursor to a resonance-stabilized phosphorus ylide.[1] These stabilized ylides are workhorses in organic chemistry, valued for their moderate reactivity, which allows them to react efficiently with aldehydes while often being compatible with more sensitive functional groups.[2] Its structural features and physical state dictate the necessary handling and storage protocols.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 35000-37-4 | [3][4] |

| Molecular Formula | C₂₄H₂₆ClO₂P | [4] |

| Molecular Weight | ~412.90 g/mol | [3] |

| Appearance | White solid | [3] |

| Odor | Odorless |[3] |

Reactivity, Stability, and Hazard Analysis

A thorough understanding of the compound's reactivity and stability is the foundation of safe laboratory practice. While stable under standard conditions, its efficacy is threatened by specific environmental factors and chemical incompatibilities.

Chemical Stability and Hygroscopicity

The compound is chemically stable under standard ambient conditions (room temperature). However, its most critical vulnerability is its hygroscopic nature . This means it readily absorbs moisture from the air. The ingress of water can lead to clumping of the solid, which complicates accurate weighing and dispensing. More critically, moisture can interfere with the subsequent ylide formation step, which typically requires anhydrous conditions, thereby reducing the yield and purity of the desired alkene product in a Wittig reaction.

Incompatible Materials

To prevent hazardous reactions and maintain reagent purity, avoid contact with the following:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[5][6]

-

Bases: While bases are required to form the ylide for the Wittig reaction, premature or uncontrolled contact with strong bases during storage or handling should be avoided.[7]

Thermal Decomposition

Upon intense heating, as in a fire, this compound can decompose.[3] Thermal decomposition can release a variety of hazardous substances, including:

-

Hydrogen chloride gas[7]

Furthermore, as a combustible solid, finely dispersed dust in the air can create a potential dust explosion hazard if subjected to an ignition source.

Health Hazard Profile

This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment.[3]

-

H302: Harmful if swallowed.

-

H411: Toxic to aquatic life with long-lasting effects.

Standard Operating Procedure: Safe Handling

A systematic approach to handling minimizes exposure and preserves the reagent's quality.

Engineering Controls

All handling operations that involve open containers of the solid reagent must be conducted within a certified chemical fume hood or a glove box.[5][6] This is the primary line of defense to prevent inhalation of dust particles and to contain any potential spills.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Table 2: Required Personal Protective Equipment

| Equipment | Specification | Rationale |

|---|---|---|

| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles causing serious eye irritation.[3] |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and subsequent irritation.[3] |

| Body Protection | A standard laboratory coat. | Protects against accidental spills on clothing and skin.[9] |

| Respiratory | NIOSH-approved respirator. | Required when dusts are generated, especially outside of a fume hood. |

Protocol for Weighing and Transfer

-

Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a clean, dry weighing vessel on an analytical balance inside the hood.

-

Equilibration: Allow the sealed reagent container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which would compromise its integrity.

-

Dispensing: Open the container inside the fume hood. Use a clean, dry spatula to carefully transfer the desired amount of solid to the weighing vessel. Avoid scooping actions that generate airborne dust.

-

Sealing: Immediately and tightly reseal the main reagent container after dispensing.[3][7]

-

Cleanup: Gently wipe any residual dust from the spatula and weighing area with a damp cloth (for disposal), ensuring no dust escapes the containment of the hood.

-

Post-Handling: Wash hands and any exposed skin thoroughly after completing the task.[3][7]

Optimal Storage Conditions

The primary goal of storage is to protect the reagent from atmospheric moisture and incompatible substances.

Core Storage Principles

The mantra for storing this compound is "Tightly Closed, Dry, and Segregated."

-

Tightly Closed: The container must be securely sealed to prevent moisture ingress.[3][9]

-

Dry: The storage environment must have low humidity.

-

Segregated: Store away from incompatible materials, particularly strong oxidizing agents and bases.[5][6][7]

Storage Protocol Workflow

For optimal reagent longevity, the following storage workflow is recommended. This decision-making process ensures the highest level of protection based on intended use and storage duration.

Caption: Decision workflow for storing the phosphonium salt.

For long-term storage or applications requiring the highest purity, storing the tightly sealed container inside a desiccator containing a desiccant like silica gel or calcium sulfate is strongly advised.[6] Some suppliers also recommend refrigeration and storage under an inert atmosphere to best maintain product quality over time.[6]

Emergency Procedures: Spills and Waste Disposal

Spill Containment

In the event of a small, dry spill within a fume hood:

-

Do not use a dry brush, as this will generate dust.

-

Gently cover the spill with a damp paper towel to wet the powder.

-

Carefully wipe up the material, place the contaminated towels in a sealed bag, and label it as hazardous waste.

-

Clean the affected area thoroughly.

-

For larger spills, evacuate the area and consult your institution's emergency procedures.

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[3][7] Do not allow the material to enter drains or the environment. Follow all local, state, and federal regulations for hazardous waste disposal.

Application Context: Preparation for Wittig Reaction

This phosphonium salt is the precursor to the ylide needed for the Wittig reaction. The ylide is typically generated in situ by treatment with a base just before adding the aldehyde or ketone.[2][10]

Representative Protocol: In Situ Ylide Generation

The following is a generalized protocol and should be adapted to the specific scale and substrate of the experiment.

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add the required amount of this compound to a flame-dried flask containing a stir bar.

-

Solvent Addition: Add an appropriate anhydrous solvent (e.g., THF, Dichloromethane). Stir to dissolve or suspend the salt.

-

Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice bath.

-

Base Addition: Slowly add a suitable base (e.g., NaH, KHMDS, or a strong hydroxide solution) to the stirred suspension.[10][11] The formation of the ylide is often indicated by a color change.

-

Ylide Formation: Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.

-

Carbonyl Addition: Add the aldehyde or ketone substrate, typically dissolved in the same anhydrous solvent, to the ylide solution.

-

Reaction: Allow the reaction to proceed until completion, monitoring by TLC or another appropriate method.

Caption: Experimental workflow for a typical Wittig reaction.

Conclusion

This compound is a valuable and robust reagent for organic synthesis. Its primary sensitivities are its hygroscopic nature and incompatibility with strong oxidizers. By adhering to the principles of handling in a controlled environment, using appropriate PPE, and ensuring storage in a tightly sealed, dry location, researchers can maintain the reagent's integrity and ensure safe, reproducible experimental outcomes.

References

-

Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (2012). The Royal Society of Chemistry. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018-02-06). Master Organic Chemistry. [Link]

-

Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Repositorio Académico - Universidad de Chile. [Link]

-

Wittig Reaction - Common Conditions. Reaction Chemistry. [Link]

-

Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. (2025-08-06). ResearchGate. [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. University of Colorado Boulder. [Link]

-

QF-4144 - Safety Data Sheet. (2023-01-02). QUALI-FAT. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. scbt.com [scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Safety and Hazards of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

Introduction: The Role and Profile of a Key Wittig Reagent

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is a phosphonium salt that serves as a crucial reagent in modern organic synthesis, particularly in pharmaceutical research and drug development.[1] Its primary utility lies in its function as a precursor to a stabilized ylide for the Wittig reaction, a cornerstone of C-C bond formation for the synthesis of alkenes.[1][2][3] The presence of the tert-butoxycarbonyl group provides steric bulk and electronic stabilization to the corresponding ylide, influencing the stereoselectivity and reactivity of the olefination reaction. While indispensable, the handling of this compound requires a nuanced understanding of its chemical properties and associated hazards to ensure laboratory safety and experimental integrity.

This guide provides an in-depth analysis of the safety profile, potential hazards, and risk mitigation strategies for this compound, designed for researchers, chemists, and professionals in the drug development field.

| Compound Profile: this compound | |

| CAS Number | 35000-37-4[4][5] |

| Molecular Formula | C₂₄H₂₆ClO₂P[5] |

| Molecular Weight | 412.90 g/mol [4] |

| Appearance | White to off-white solid powder[4] |

| Odor | Odorless[4] |

| Melting Point | 172-173 °C[5] |

| Primary Application | Wittig Reagent for Olefination Reactions[2] |

Section 1: Comprehensive Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological risks is the foundation of safe laboratory practice. This compound presents several hazards that necessitate careful handling.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a clear summary of the primary dangers.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |

| Signal Word | Warning [4] |

Toxicological Endpoints Explained

-

Acute Effects: The primary routes of acute exposure are ingestion, skin contact, eye contact, and inhalation.

-

Oral: Ingestion can be harmful, leading to systemic effects. Do not eat, drink, or smoke in areas where this chemical is handled.

-

Dermal & Ocular: As a Category 2 irritant, direct contact with the solid powder or its solutions can cause significant skin irritation and serious eye irritation, characterized by redness, pain, and potential damage if not promptly addressed.[4]

-

Inhalation: The dust is irritating to the respiratory tract, potentially causing coughing, sneezing, and inflammation of the nasal passages and throat.[4]

-

-

Chronic & Long-Term Effects:

-

Sensitization: Data on respiratory or skin sensitization is currently unavailable.

-

Mutagenicity & Carcinogenicity: An Ames test for germ cell mutagenicity was found to be negative. Furthermore, it is not classified as a carcinogen by IARC, NTP, or OSHA.

-

Reproductive Toxicity: No data is available on its potential effects on reproduction.

-

Diagram: Routes of Exposure and Target Organs

Caption: Primary exposure routes and the organs they affect.

Section 2: Physicochemical Stability and Reactivity Hazards

Beyond its toxicological properties, the chemical's reactivity profile dictates safe storage and handling conditions.

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry).[4] However, it is hygroscopic and should be protected from moisture to prevent degradation and clumping.

-

Conditions to Avoid:

-

Moisture: Due to its hygroscopic nature, exposure to humid air should be minimized.

-

Intense Heat: While stable at room temperature, intense heating can lead to the formation of explosive dust-air mixtures. Thermal decomposition will also occur at elevated temperatures.

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions.[6]

-

Hazardous Decomposition: Under normal use, hazardous decomposition products are not expected.[4] However, thermal decomposition can release irritating gases and vapors.[7] Studies on similar phosphonium salts show that thermal decomposition can yield triphenylphosphine oxide (Ph₃P=O) and other volatile byproducts.[8]

Diagram: Potential Thermal Decomposition Pathway

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (叔丁氧基羰基甲基)氯化三苯基磷 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (tert-Butoxycarbonylmethyl)triphenylphosphanium bromide Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

commercial suppliers of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

An In-Depth Technical Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride for Researchers and Drug Development Professionals

Introduction: A Stabilized Ylide Precursor for Modern Synthesis

This compound, with CAS Number 35000-37-4, is a crystalline solid phosphonium salt that serves as a cornerstone reagent in synthetic organic chemistry.[1][2] Its primary utility lies in its role as a precursor to a stabilized phosphorus ylide, a key component in the Wittig reaction for the stereoselective synthesis of α,β-unsaturated esters.[3][4] The presence of the tert-butoxycarbonyl group provides resonance stabilization to the adjacent carbanion of the ylide, rendering the reagent significantly more stable, easier to handle, and more selective than its non-stabilized counterparts.[3][4] This stability profile makes it an invaluable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry where the precise construction of carbon-carbon double bonds is paramount.[5]

This guide provides an in-depth analysis of the reagent, from its commercial availability to its practical application, offering field-proven insights for its effective use in a research and development setting.

Chemical Profile:

-

Molecular Formula: C₂₄H₂₆ClO₂P[2][]

-

Molecular Weight: 412.89 g/mol [2][]

-

Appearance: White to off-white solid

-

Melting Point: Typically reported in the range of 172-193 °C, though this can vary with purity.[1][7]

Part 1: Commercial Sourcing and Supplier Overview

The procurement of high-quality reagents is the first critical step in any successful synthetic campaign. This compound is available from a range of fine chemical suppliers, typically with purities of 98% or greater. When selecting a supplier, researchers should consider not only the listed purity but also the availability of Certificates of Analysis (CoA) to verify identity and quality.

Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity/Assay | Notes |

| Sigma-Aldrich (Merck) | This compound | 35000-37-4 | ≥98.0% | A widely cited source in peer-reviewed literature. |

| Santa Cruz Biotechnology | This compound | 35000-37-4 | N/A | Offered for proteomics research applications.[2] |

| BOC Sciences | This compound | 35000-37-4 | N/A | Positioned as a useful research chemical for drug discovery.[] |

| Echemi (via LEAPChem) | This compound | 35000-37-4 | N/A | Supplier for research, development, and production quantities.[1] |

| Chem-Impex International | (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide | 14949-23-6 | N/A | Note: This is the bromide salt, which serves a similar function.[5] |

| International Laboratory USA | This compound, 98 | 35000-37-4 | 98% | Provides a specific purity level and melting point range.[7] |

Part 2: The Wittig Reaction - Mechanism and Stereochemical Control

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[8] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[9]

When using a stabilized ylide derived from this compound, the reaction mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[4][8] Due to the electronic stabilization afforded by the ester group, the intermediates are longer-lived, allowing for thermodynamic equilibration to favor the more stable anti-oxaphosphetane. This intermediate subsequently collapses to yield the (E)-alkene as the major product.[4]

Caption: General mechanism of the Wittig reaction using a stabilized ylide.

Part 3: Field-Proven Experimental Protocol

This protocol describes a general procedure for the olefination of an aldehyde. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Objective: To synthesize an (E)-α,β-unsaturated ester from an aldehyde.

Materials:

-

This compound (1.1 eq.)

-

Aldehyde (1.0 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow:

Caption: Step-by-step experimental workflow for a typical Wittig reaction.

Step-by-Step Methodology:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.1 eq.).

-

Add anhydrous THF to create a suspension.

-

Cool the flask to 0 °C using an ice bath.

-

Causality: The reaction is performed under an inert atmosphere because the ylide and the NaH base are sensitive to moisture and air.[11] Cooling to 0 °C helps to control the exothermic reaction upon addition of the strong base.

-

Carefully add sodium hydride (1.2 eq.) in small portions. Vigorous hydrogen gas evolution will be observed.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases and the solution becomes a clear, often orange or reddish color, indicating complete ylide formation.

-

-

Olefination Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve the aldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe or an addition funnel.

-

Causality: A slow, dropwise addition of the electrophile (aldehyde) helps to maintain temperature control and prevent potential side reactions.

-

Allow the reaction to warm to room temperature and stir overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash with brine to remove residual water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The primary byproduct, triphenylphosphine oxide (TPPO), has moderate polarity and can be challenging to remove. A well-executed chromatographic purification is essential.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired alkene product.

-

Part 4: Handling, Storage, and Troubleshooting

Material Integrity: Phosphonium salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[11][12] The ingress of water can inhibit the deprotonation step and hydrolyze the ylide, leading to significantly reduced yields.

-

Handling: Whenever possible, handle the solid reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[12]

-

Storage: Store the reagent in a tightly sealed container inside a desiccator containing a strong drying agent (e.g., P₂O₅ or Drierite).[11][12]

Safety Profile: this compound is classified as an irritant.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).

-

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Troubleshooting - The TPPO Problem: The removal of the triphenylphosphine oxide (TPPO) byproduct is a classic challenge in Wittig reactions. Due to its polarity, it can co-elute with the desired product during chromatography.

-

Insight 1 (Precipitation): If the desired product is nonpolar, TPPO can sometimes be removed by concentrating the crude reaction mixture and triturating with a nonpolar solvent like diethyl ether or hexanes, in which TPPO is poorly soluble.

-

Insight 2 (Complexation): TPPO can be selectively precipitated from some reaction mixtures by adding zinc chloride (ZnCl₂), which forms an insoluble complex.[12]

By understanding the reagent's properties, sourcing it from reliable suppliers, and employing robust, mechanistically sound protocols, researchers can effectively leverage this compound for the efficient and stereoselective synthesis of key molecular targets.

References

-

CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1 - Regulations.gov. [Link]

-

This compound, 98 - International Laboratory USA. [Link]

-

Wittig Reaction - Common Conditions. [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - MDPI. [Link]

-

Wittig Reaction - Organic Chemistry Portal. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

-

A Solvent Free Wittig Reaction. [Link]

-

Wittig reaction - Wikipedia. [Link]

-

Phosphonium salts and P-ylides | Organophosphorus ChemistryVolume 52 | Books Gateway. [Link]

-

Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs - MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 7. International Laboratory USA [intlab.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of (tert-Butoxycarbonylmethyl)triphenylphosphonium Chloride in Modern Organic Synthesis: A Technical Guide for Researchers

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and drug development sectors, the Wittig reaction remains an indispensable tool for the stereoselective formation of carbon-carbon double bonds.[1][2][3] Among the arsenal of Wittig reagents, stabilized ylides offer a unique combination of reactivity, selectivity, and handling characteristics. This guide provides an in-depth technical overview of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride , a commercially available and versatile stabilized phosphonium salt. We will delve into its core applications, provide field-proven insights into its use, and offer detailed protocols to empower researchers in leveraging this reagent to its full potential.

Understanding the Reagent: A Stabilized Ylide Precursor

This compound is the phosphonium salt precursor to the corresponding phosphorus ylide, tert-butoxycarbonylmethylenetriphenylphosphorane. The presence of the tert-butoxycarbonyl group plays a pivotal role in the reagent's behavior. This electron-withdrawing ester functionality stabilizes the adjacent carbanion of the ylide through resonance, rendering the ylide less reactive and more selective than its non-stabilized counterparts.[4][5] This inherent stability translates to several practical advantages in the laboratory.

Key Properties and Advantages:

-

Enhanced Stability: The phosphonium salt is a solid that is stable to air and moisture, facilitating easier handling and storage compared to more reactive Wittig reagents.[6]

-

High (E)-Selectivity: Wittig reactions employing stabilized ylides, such as the one derived from this salt, predominantly yield the (E)-alkene isomer.[7] This stereochemical outcome is a direct consequence of the reaction mechanism, which favors the formation of the more thermodynamically stable anti-oxaphosphetane intermediate.[4]

-

Milder Reaction Conditions: The generation of the stabilized ylide can often be achieved with weaker bases compared to the strong bases like n-butyllithium required for non-stabilized ylides.[8] Bases such as sodium hydroxide, potassium tert-butoxide, or even milder carbonate bases can be effective.[3][4]

-

Broad Substrate Scope: This reagent is particularly effective for the olefination of a wide range of aldehydes, including aliphatic and aromatic aldehydes.[5][9] While its reactivity with ketones is lower, successful reactions can be achieved, often with more forcing conditions.[5]

The Wittig Reaction Mechanism with Stabilized Ylides

The generally accepted mechanism for the Wittig reaction with a stabilized ylide involves the initial formation of the phosphorus ylide, followed by its reaction with a carbonyl compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Wittig reaction using (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride protocol

An Application Guide to the Wittig Reaction: Protocol for α,β-Unsaturated Ester Synthesis using (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

Introduction: The Power of Phosphorus in Alkene Synthesis